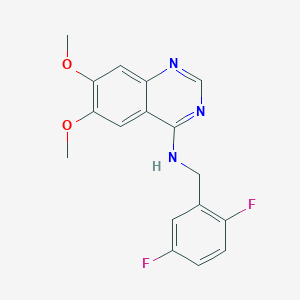

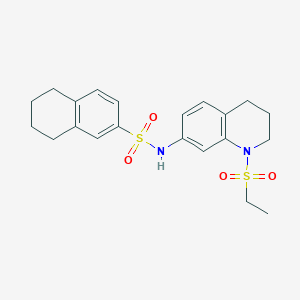

N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Antiviral Properties Against Influenza A Virus

- A study identified a scaffold similar to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine (DPQ) that binds specifically to the influenza A virus RNA promoter, indicating potential antiviral properties (Lee et al., 2014).

2. Antitubercular Activity

- Compounds with a similar structure showed promising activity as inhibitors of Mycobacterium tuberculosis, suggesting potential application in the treatment of tuberculosis (Asquith et al., 2019).

3. Antimalarial Drug Lead

- 6,7-Dimethoxyquinazoline-2,4-diamines, structurally related to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, have been identified as promising antimalarial drug leads through extensive synthesis and evaluation (Mizukawa et al., 2021).

4. Synthesis and Optimization for Biological Applications

- Studies have focused on the synthesis and optimization of quinazoline derivatives for various biological applications, demonstrating the versatility of this chemical structure (Gopalsamy et al., 2007).

5. Fluorescent Properties for Biomolecule Linking

- The synthesis of 2-amino substituted quinolines, which share a core structure with N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, has been researched for their fluorescent properties, useful in linking to biomolecules and biopolymers (Stadlbauer et al., 2009).

6. Antihypertensive Activity

- Quinazoline derivatives have been synthesized and evaluated for their potential as alpha 1-adrenoceptor antagonists, indicating a possible application in antihypertensive treatments (Manoury et al., 1986).

7. Pro-Apoptotic Activity in Cancer Cells

- 4-Anilinoquinazoline derivatives, similar in structure to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, have shown pro-apoptotic activity in cancer cells, providing a basis for further research in anticancer treatments (Devegowda et al., 2016).

Mecanismo De Acción

Target of Action

It’s structurally similar to other compounds that targetCarbonic Anhydrase 2 , an enzyme involved in maintaining acid-base balance in the body.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity .

Biochemical Pathways

Given its potential target, it may influence pathways related to acid-base balance in the body .

Result of Action

Based on its potential target, it may influence the activity of the carbonic anhydrase 2 enzyme, potentially affecting acid-base balance in the body .

Propiedades

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-5-11(18)3-4-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPKPBHZOBGLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC(=C3)F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide](/img/structure/B2464003.png)

![8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2464008.png)

![ethyl 4-[({2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}amino)sulfonyl]benzoate](/img/structure/B2464011.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2464012.png)

![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)

![3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2464026.png)